selenophene-2-carboxylic acid
Description
Properties
IUPAC Name |
selenophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2Se/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQBFLCVNNZBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2Se | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177517 | |
| Record name | 2-Selenophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22968-45-2 | |
| Record name | 2-Selenophenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022968452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Selenophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenophene-2-carboxylic acid typically involves the lithiation of selenophene followed by carboxylation. One common method is the reaction of selenophene with n-butyllithium to form the lithiated intermediate, which is then treated with carbon dioxide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
selenophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into selenophene-2-carboxaldehyde or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the selenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound derivatives, while reduction can produce selenophene-2-carboxaldehyde .
Scientific Research Applications
Medicinal Chemistry
Selenophene-2-carboxylic acid and its derivatives are being explored for their potential therapeutic applications, particularly as inhibitors of D-amino acid oxidase (DAO), an enzyme linked to neurodegenerative diseases.
Case Study: DAO Inhibition
Research indicates that selenophene derivatives can effectively inhibit DAO, which is implicated in conditions such as schizophrenia and Alzheimer's disease. A study demonstrated that these compounds could enhance cognitive functions by regulating neurotransmitter levels, thereby offering a promising avenue for drug development against neurodegenerative disorders .
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Heterocyclic | DAO inhibitor |
| 2-Amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile | Amino derivative | High antiradical activity |
Antioxidant Properties
This compound exhibits notable antioxidant properties, making it a candidate for protecting cells from oxidative stress.
Antioxidant Mechanism
Studies have shown that selenophene derivatives possess significant antiperoxyradical activity. For instance, the antioxidant capacity was measured using the DPPH assay, where selenophene derivatives demonstrated superior activity compared to traditional antioxidants like Trolox . This suggests their potential use in formulations aimed at combating oxidative stress-related diseases.
| Measurement Method | Selenophene Derivative | Antioxidant Activity |
|---|---|---|
| DPPH Assay | 2-Amino derivative | High |
| ORAC Method | Selenophene | Significant |
Coordination Chemistry
The ability of this compound to act as a ligand has implications for coordination chemistry. It can form stable complexes with transition metals, which are crucial for developing new catalysts.
Catalytic Applications
Research has demonstrated that selenophene derivatives can interact with metal centers to create catalysts for organic transformations. These interactions are vital for synthesizing complex organic molecules efficiently .
| Metal Complex | Ligand Used | Catalytic Activity |
|---|---|---|
| Cu(II) | This compound | Effective catalyst for organic reactions |
| Ni(II) | Selenophene | Enhanced reactivity |
Materials Science
This compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of photoluminescent probes.
Photoluminescent Probes
Recent advancements have led to the creation of long-lifetime photoluminescent probes based on selenophene derivatives. These probes exhibit strong emission signals and have potential applications in monitoring kinase activities related to cancer diagnosis .
| Probe Type | Application Area | Key Features |
|---|---|---|
| Photoluminescent Probes | Cancer diagnostics | High affinity towards kinases |
| Responsive Probes | Analyzing biological samples | Simple and effective tools |
Mechanism of Action
The mechanism of action of selenophene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. Its effects are primarily due to the presence of the selenium atom, which can participate in redox reactions and interact with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and influence cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acidity and Electronic Effects
The acidity of selenophene-2-carboxylic acid is influenced by the selenium atom's electronegativity and resonance effects. Compared to analogous heteroaromatic carboxylic acids, its pKa (3.6) lies between that of thiophene-2-carboxylic acid (pKa = 3.5) and furan-2-carboxylic acid (pKa = 3.15) . This trend reflects selenium's intermediate electronegativity relative to sulfur and oxygen.
Table 1: pKa Values of Heteroaromatic Carboxylic Acids
| Compound | pKa (H₂O, 25°C) |
|---|---|
| This compound | 3.6 |
| Thiophene-2-carboxylic acid | 3.5 |
| Furan-2-carboxylic acid | 3.15 |
| Benzoic acid | 4.2 |
| Pyrrole-2-carboxylic acid | 4.4 |
Structural and Physical Properties
Core Heterocycle Modifications
- Thiophene-2-carboxylic acid (C₅H₄O₂S): With sulfur replacing selenium, this compound has a lower molecular weight (140.15 g/mol) and a slightly higher acidity (pKa = 3.5). Its lower boiling point compared to selenophene derivatives is attributed to weaker van der Waals interactions due to sulfur's smaller atomic size .
- Benzo[b]this compound (C₉H₆O₂Se): The addition of a benzene ring increases molecular weight (225.1 g/mol) and melting point (235°C), enhancing thermal stability. Its pKa (3.53) is marginally lower than this compound, likely due to the electron-withdrawing effect of the fused benzene ring .
Table 2: Physical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|
| This compound | 175.056 | - | 293.4 |
| Thiophene-2-carboxylic acid | 140.15 | - | - |
| Benzo[b]this compound | 225.1 | 235 | 387 (predicted) |
Substituent Effects
- Amino and sulfonamido derivatives: Compounds like 5-(methylsulfonamido)benzo[b]this compound () exhibit enhanced electronic effects due to the sulfonamide group, which may influence binding affinity in biological systems .
Key Research Findings
- Synthetic Flexibility: this compound derivatives can be functionalized at multiple positions (e.g., 5-, 6-) via reactions such as alkylation, amidation, and sulfonation, as demonstrated in –4.
- In contrast, safety protocols for thiophene-2-carboxylic acid emphasize avoiding environmental release ().
Q & A
Q. What synthetic methodologies are commonly employed for selenophene-2-carboxylic acid derivatives?
this compound derivatives are synthesized via:
- Palladium-catalyzed carbonylation : Reacting 2-haloselenophenes with amines under CO atmosphere yields selenophene-2-carboxamides and dicarboxamides .
- Mixed anhydride or carbonyl chloride routes : Carboxylic acids are converted to azides via intermediates like mixed carboxylic–carbonic anhydrides or acyl chlorides, followed by reactions with sodium azide .
- Hydrolysis of esters : Ethyl esters (e.g., ethyl 5-aminobenzo[b]selenophene-2-carboxylate) are hydrolyzed under acidic or basic conditions to produce carboxylic acids .
Q. How are this compound derivatives characterized structurally?
Key techniques include:
- NMR spectroscopy : and NMR identify substituent patterns (e.g., methylsulfonamido groups at δ 3.39 ppm in NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., [M+H] at m/z 270.0034 for CHNOSe) .
- Column chromatography : Purification using silica gel with eluents like 5% MeOH in CHCl .
Q. What are the stability and reactivity profiles of this compound?
- Chemical stability : Stable under normal conditions but reacts with strong oxidizing agents, acids, or bases, producing hazardous decomposition products (e.g., CO, sulfur oxides) .
- pKa value : this compound has a pKa of 3.6 in water at 25°C, making it more acidic than benzoic acid (pKa 4.2) .
Advanced Research Questions
Q. How can reaction yields be optimized in this compound synthesis?
- Catalyst tuning : Palladium catalysts with ligands like PPh enhance carbonylation efficiency .
- Temperature control : Reactions at 0°C minimize side products during methylamination (e.g., NaBHCN-mediated dimethylation) .
- Solvent selection : Acetonitrile (CHCN) improves solubility and reaction homogeneity for intermediates .
Q. How should conflicting biological activity data be analyzed for this compound derivatives?
- Replicate experiments : Quadruplicate assays reduce variability in IC calculations for biological evaluations .
- Statistical validation : Use ANOVA or t-tests to assess significance of substituent effects (e.g., 5-methylsulfonamido vs. 5-acetamido groups) .
- Control for solvent interference : DMSO-d in NMR may suppress acidic protons; validate with alternative solvents .
Q. What strategies improve the design of this compound derivatives for target-specific activity?
- Substituent engineering : Electron-withdrawing groups (e.g., sulfonamido) enhance bioactivity by modulating electron density at the selenophene core .
- Structure-activity relationship (SAR) studies : Compare analogues like benzo[b]this compound with heteroaromatic counterparts (e.g., thiophene derivatives) to identify pharmacophore requirements .
- Crystallography and docking studies : Resolve X-ray structures to guide rational modifications for binding affinity .
Q. How are safety protocols tailored for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves (tested for permeability) and respiratory protection to prevent dermal/ inhalation exposure .
- Waste disposal : Neutralize acidic residues before disposal and avoid environmental release due to potential ecotoxicity .
- Ventilation : Ensure fume hoods maintain airborne concentrations below occupational exposure limits during synthesis .
Methodological Considerations
- Experimental reproducibility : Document reaction parameters (e.g., molar ratios, stirring time) meticulously, as minor deviations can alter yields .
- Data validation : Cross-reference NMR assignments with literature data for selenophene derivatives to avoid misassignments .
- Ethical compliance : Adhere to institutional guidelines for toxicological testing and waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
